molecular formula C14H20N2O2 B1507461 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide CAS No. 473731-12-3

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide

Cat. No.: B1507461
CAS No.: 473731-12-3
M. Wt: 248.32 g/mol
InChI Key: WLERMIYRDMKOEK-UHFFFAOYSA-N
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Description

3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclohexyl group, a hydroxyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide typically involves multiple steps, starting with the formation of benzamide. The amino group can be introduced through amination reactions, while the cyclohexyl and hydroxyl groups can be added through subsequent substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be exploited to design drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes or receptors, leading to specific biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

  • N-Methylbenzamide: Similar in structure but lacks the amino and hydroxyl groups.

  • N-Cyclohexylbenzamide: Similar but lacks the amino and hydroxyl groups.

  • 3-Amino-N-methylbenzamide: Similar but lacks the cyclohexyl group.

Uniqueness: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both the amino and hydroxyl groups, which can impart different chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

3-amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(10-6-3-2-4-7-10)14(18)11-8-5-9-12(15)13(11)17/h5,8-10,17H,2-4,6-7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLERMIYRDMKOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=C(C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729817
Record name 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473731-12-3
Record name 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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